molecular formula C16H13N5O B5202142 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5202142
M. Wt: 291.31 g/mol
InChI Key: IXORNVMGTKBHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridine ring with a triazole and pyrimidine moiety, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylphenylhydrazine with pyridine-3-carboxaldehyde to form the hydrazone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their pharmacological properties .

Scientific Research Applications

7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of key substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug discovery. Its ability to interact with multiple molecular targets and its versatility in chemical modifications further enhance its potential in various research applications .

Properties

IUPAC Name

11-(2-ethylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-2-11-5-3-4-6-13(11)20-8-7-14-12(15(20)22)9-17-16-18-10-19-21(14)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXORNVMGTKBHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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